molecular formula C18H22N4O4S B6503012 N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1396810-03-9

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Katalognummer: B6503012
CAS-Nummer: 1396810-03-9
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: SZAXFZVFHDUDTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(Pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a piperidin-4-ylmethyl group substituted with a pyrazine ring.

Eigenschaften

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-27(24,15-1-2-16-17(11-15)26-10-9-25-16)21-12-14-3-7-22(8-4-14)18-13-19-5-6-20-18/h1-2,5-6,11,13-14,21H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAXFZVFHDUDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique combination of structural elements that may contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The synthesis of N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps:

  • Formation of Intermediates : The initial step typically includes the synthesis of the pyrazin-2-ylpiperidine intermediate through reactions involving pyrazine and piperidine.
  • Coupling Reactions : This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine using coupling reagents such as EDCI in the presence of a base like triethylamine.
  • Purification : The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

Chemical Structure

The molecular formula for this compound is C17H22N4O3SC_{17}H_{22}N_4O_3S, and it possesses a sulfonamide group which is often associated with various pharmacological activities.

N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits multiple mechanisms of action that are relevant to its biological activity:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases.
  • Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties against various strains such as Salmonella typhi and Staphylococcus aureus.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

Case Studies

Several studies have explored the biological activity of related compounds and their implications:

  • Antibacterial Screening : In one study, synthesized compounds bearing similar piperidine moieties demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting the potential of sulfonamide derivatives in combating bacterial infections .
  • Enzyme Inhibition Studies : A series of piperidine derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE), with some compounds showing significant inhibition rates (IC50 values) indicative of their potential use in treating neurodegenerative diseases .
  • Cytotoxicity Assays : Research involving xenograft models has indicated that compounds derived from similar frameworks can effectively inhibit tumor growth in BRCA-deficient cancer models .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamideAntibacterialSalmonella typhiModerate to Strong
Piperidine Derivative AEnzyme InhibitionAcetylcholinesterase (AChE)IC50 = 0.63 µM
Piperidine Derivative BCytotoxicityBRCA-deficient cancer cellsSignificant inhibition

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C17H22N4O3S
  • Molecular Weight : 366.45 g/mol
  • Key Functional Groups : Sulfonamide, benzodioxine, and piperidine.

The presence of the pyrazin-2-yl group is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
    These properties make it a candidate for further development in cancer therapeutics.

Neurological Applications

The compound has been investigated for its neuroprotective effects. It shows potential in treating neurodegenerative diseases by:

  • Modulating neurotransmitter levels
  • Protecting neurons from oxidative stress
    This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.

Glycine Transporter Inhibition

Recent studies have identified this compound as a potent inhibitor of glycine transporters (GlyT1). This inhibition can lead to increased glycine levels in the synaptic cleft, which may enhance neurotransmission and could be beneficial in treating schizophrenia and other psychiatric disorders.

Case Study 1: Anticancer Activity

A study published in Drug Target Insights demonstrated that N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide effectively reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the downregulation of key oncogenes involved in cell proliferation and survival .

Case Study 2: Neuroprotection

In a preclinical study published in Chemical & Pharmaceutical Bulletin, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 3: Glycine Transporter Inhibition

Research conducted on the compound's effect on GlyT1 revealed that it significantly increased glycine levels in vitro. This was associated with enhanced synaptic transmission and improved cognitive function in animal models .

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Key Differences :
    • Heterocyclic Substituent : Replaces the pyrazine ring with a pyridazine substituted by 4-methylpiperidine.
    • Linker : The benzodioxine-sulfonamide is attached to a phenyl ring instead of a piperidinylmethyl group.
  • Inferred Properties: The pyridazine and 4-methylpiperidine may enhance solubility but reduce aromatic interactions compared to pyrazine.

Structural Analog 2: N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide

  • Key Differences :
    • Core Modification : Replaces the sulfonamide-piperidine linkage with an oxadiazole-benzamide scaffold.
    • Substituent : Retains the 4-methylpiperidine but lacks the pyrazine moiety.
  • Inferred Properties :
    • The oxadiazole ring may improve metabolic stability due to resistance to oxidative degradation.
    • The benzamide group could alter hydrogen-bonding patterns, affecting target selectivity .

Structural Analog 3: Tetrazole Derivative (Compound 9o from )

  • Key Differences: Core: Replaces the sulfonamide with a tetrazole ring and introduces a thiophene-benzodiazepinone system.
  • Inferred Properties: The tetrazole’s acidic proton (pKa ~4.9) may enhance solubility at physiological pH but reduce membrane permeability.

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Inferred Target Class
N-{[1-(Pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2,3-Dihydro-1,4-benzodioxine Pyrazine-piperidinylmethyl, sulfonamide ~391.44 (estimated) Enzymes/GPCRs
N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2,3-Dihydro-1,4-benzodioxine Pyridazine-4-methylpiperidine, phenyl ~465.52 (estimated) Kinases/Transporters
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide 1,3,4-Oxadiazole-benzamide 4-Methylpiperidine, sulfonyl ~513.58 (estimated) Proteases/Phosphatases
Tetrazole Derivative (9o) Tetrazole-thiophene-benzodiazepinone Thiophene, benzodiazepinone ~495.50 (reported) Kinases/GPCRs

Key Research Findings

  • Pyrazine vs. Pyridazine/Piperidine : The pyrazine ring in the target compound provides a planar, electron-deficient aromatic system conducive to π-π stacking with tyrosine/phenylalanine residues in enzyme active sites, whereas pyridazine derivatives (e.g., Analog 1) may exhibit reduced stacking due to altered electron distribution .
  • Sulfonamide vs. Oxadiazole/Tetrazole : The sulfonamide group’s strong hydrogen-bonding capacity (e.g., to serine or aspartate residues) contrasts with the oxadiazole’s rigidity and the tetrazole’s acidity, leading to divergent target engagement profiles .
  • Piperidine Substitutions : The pyrazine-piperidine combination in the target compound may enhance blood-brain barrier penetration compared to 4-methylpiperidine analogs, which are bulkier and more polar .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.